C.I. Pigment Violet 1

Description

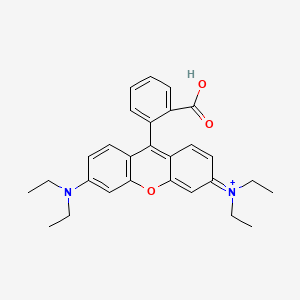

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O3/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32/h9-18H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAVMIODJQHEEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063000 | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3375-25-5 | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3375-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, inner salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-carboxylatophenyl)-3,6-bis(diethylamino)xanthylium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Engineering for C.i. Pigment Violet 1

Fundamental Principles of Triarylmethane Xanthene Pigment Synthesis

C.I. Pigment Violet 1 belongs to the triarylmethane class of dyes, which are synthetic organic compounds containing a triphenylmethane (B1682552) backbone. wikipedia.org When two of the aryl groups are bridged by an oxygen atom, they are further categorized as xanthene dyes. wikipedia.org The synthesis of these pigments is a cornerstone of industrial organic chemistry, relying on well-established reaction pathways.

Precursor Chemistry and Reaction Pathways for Triarylmethane Derivatives

The synthesis of triarylmethane dyes generally involves the reaction of two or more chemical species to form a colorless leuco base, which is subsequently converted to a colorless carbinol base and finally to the intensely colored dye. niir.org A common method is the aldehyde method, which involves the reaction of one mole of an aldehyde with two moles of an aniline, a phenol, or a similar aromatic compound. niir.org

Several routes can be employed to prepare triarylmethane dyes like Crystal Violet, a related compound. One historical method involved the reaction of dimethylaniline with phosgene (B1210022) to create an intermediate, which was then reacted with additional dimethylaniline. wikipedia.org A more direct route is the condensation of formaldehyde (B43269) and dimethylaniline to produce a leuco dye. wikipedia.org

In the specific context of xanthene dyes, synthesis often occurs through acid-catalyzed condensation between a benzophenone (B1666685) derivative and electron-rich aromatic compounds. researchgate.net An alternative approach involves a two-step cascade starting from a phenyl magnesium bromide and an aromatic ester, utilizing Grignard chemistry. researchgate.net Another synthetic strategy is the nucleophilic addition of an aromatic Grignard or lithium reagent to a xanthenone. researchgate.net

Mechanistic Considerations of Pigment Formation

The formation of triarylmethane and xanthene dyes is fundamentally based on electrophilic aromatic substitution reactions. acs.orgresearchgate.net The intense color of these pigments arises from their molecular structure, which allows for significant light absorption and reflection. cymitquimica.com

The conversion of the leuco form to the final colored pigment is an oxidation process. Traditionally, this oxidation was carried out using heavy metal compounds like sodium dichromate, manganese dioxide, or lead oxide in the presence of complexing agents such as oxalic acid. google.com The mechanism involves the removal of a hydride ion from the central carbon atom of the leuco base, leading to the formation of a resonance-stabilized carbocation, which is responsible for the vibrant color of the dye.

Industrial Production Routes and Optimization Strategies

The industrial manufacturing of this compound is a multi-step process that has been refined over the years to improve yield, purity, and cost-effectiveness.

Process Parameters and Their Influence on Yield and Purity

The industrial production of pigments similar to this compound, such as C.I. Pigment Violet 23, involves the reaction of key intermediates under controlled conditions. For instance, the synthesis of C.I. Pigment Violet 23 involves reacting 3-amino-9-ethylcarbazole (B89807) with chloranil (B122849) in an organic solvent. sci-hub.se The reaction temperature and duration are critical parameters. For example, a mixture might be stirred at 60-65°C for several hours, followed by heating under vacuum to remove byproducts like acetic acid. google.com

The quality of raw materials, particularly compounds like chloranil, can significantly impact the yield. google.comgoogle.com Even with carefully optimized process factors, yields might reach up to 89% on a large scale. google.com The particle size of the final pigment is also a crucial quality parameter, with finer particles often leading to improved color strength and brilliance. sci-hub.se Post-synthesis conditioning processes, such as milling or kneading in sulfuric acid, are often employed to achieve the desired pigmentary properties. sci-hub.se

Table 1: Influence of Key Process Parameters on Pigment Synthesis

| Process Parameter | Effect on Yield | Effect on Purity | Notes |

| Reaction Temperature | Optimal range exists; too low may slow reaction, too high can lead to side products. | Can affect the formation of impurities. | Precise control is crucial for consistent product quality. |

| Reaction Time | Sufficient time is needed for complete reaction. | Prolonged times at high temperatures can degrade the product. | Monitored to ensure the reaction goes to completion without degradation. |

| Raw Material Quality | High-purity starting materials generally lead to higher yields. google.comgoogle.com | Impurities in reactants can be carried through to the final product. | Selection and purification of raw materials are important steps. |

| Solvent Choice | Affects solubility of reactants and intermediates, influencing reaction rate. | Can impact the crystallization and isolation of the final pigment. | The solvent is often recovered and reused. environmentclearance.nic.in |

| Catalyst Concentration | Affects the rate of reaction. | The wrong concentration can lead to incomplete conversion or side reactions. | Catalyst selection is key to efficient synthesis. |

| Stirring/Agitation | Ensures homogeneous mixing of reactants. | Affects heat and mass transfer within the reactor. | Important for large-scale production to maintain uniform conditions. |

| pH Control | Critical for certain reaction steps, particularly precipitation. googleapis.com | Can influence the final particle size and form of the pigment. | pH adjustments are a common step in pigment synthesis. |

Role of Solvents and Catalysts in Large-Scale Manufacturing

Solvents are essential in the industrial production of this compound and related pigments. They provide a medium for the reaction to occur, dissolve the reactants, and can influence the final crystal form of the pigment. Organic solvents like o-dichlorobenzene are commonly used. google.comenvironmentclearance.nic.in After the reaction, the solvent is typically recovered for reuse to minimize costs and environmental impact. environmentclearance.nic.in

Catalysts play a vital role in accelerating the reaction rates. In the synthesis of triarylmethane and xanthene dyes, both acid and base catalysts can be employed. For the oxidation of the leuco base, traditional heavy metal oxidants are being replaced by more sustainable catalytic systems. google.com For instance, metal phthalocyanine (B1677752) compounds, such as iron-phthalocyanine and cobalt-phthalocyanine, can be used as catalysts for oxidation with hydrogen peroxide or air. google.com These catalysts can also be supported on materials like molecular sieves to improve their reusability. google.com

Post-Synthesis Treatment and Pigment Finishing for Application Performance

The journey from a synthesized chemical entity to a high-performance commercial pigment involves crucial post-synthesis treatments. For this compound, this is particularly significant as it is a "lake" pigment. The primary post-synthesis step is the transformation of a water-soluble basic dye, C.I. Basic Violet 10 (also known as Rhodamine B), into an insoluble pigment. artiscreation.comcolour-index.comimaging.org This is achieved through precipitation with complex inorganic acids, most commonly phosphotungstomolybdic acid (PTMA). colour-index.comimaging.orgkvmwai.edu.inresearchgate.net This laking process inherently determines the fundamental pigmentary properties, which are then further refined.

The finishing process, which follows the initial synthesis and laking, influences approximately 25% of the pigment's final technical properties. ranbarr.com These steps are designed to modify the physical and chemical characteristics of the pigment's surface to enhance its performance in specific application media. ranbarr.comlankem.com This can involve altering particle size and shape, modifying the surface chemistry, or both, to improve aspects like color strength, gloss, dispersibility, and stability. ranbarr.com

Particle Size Control and Morphology Engineering

The particle size distribution, particle shape, and crystal structure of a pigment are critical physical characteristics that significantly influence its optical properties, such as color strength, opacity, and gloss, as well as its application performance. horiba.com

For precipitated pigments like this compound, the initial particle size and morphology are largely established during the laking process itself. The conditions under which the soluble dye is precipitated with the complex acid are paramount. Factors such as temperature, pH, reactant concentrations, and the rate of addition can be manipulated to guide the formation of particles with desired characteristics.

Following precipitation, mechanical methods are often employed to further modify the particle size. Grinding and milling are common techniques used to break down agglomerates and achieve a finer, more uniform particle size distribution, which is crucial for optimizing hiding power and color strength. horiba.com Laser diffraction is a popular and rapid method for analyzing the particle size distribution during the milling process to ensure the product meets specifications. horiba.comhoriba.commalvernpanalytical.com Pigment particle sizes can range broadly, from approximately 0.02 to 100 micrometers, depending on the desired application. google.com

Table 1: Factors Influencing Particle Size and Morphology During Precipitation

| Parameter | Effect on Particle Characteristics |

| Temperature | Influences nucleation and crystal growth rates, affecting final particle size. |

| pH | Affects the solubility of reactants and the surface charge of particles, influencing agglomeration. |

| Concentration | Higher concentrations can lead to faster precipitation and smaller primary particles, but may increase agglomeration. |

| Agitation/Mixing | Ensures uniform reaction conditions and can help control the extent of particle agglomeration. |

| Rate of Addition | Slow addition of the precipitating agent typically favors the growth of larger, more well-defined crystals. |

Table 2: Common Techniques for Pigment Particle Size Analysis

| Technique | Principle | Measurement Range | Key Application |

| Laser Diffraction | Measures particle size distribution based on the angular variation in intensity of scattered light. malvernpanalytical.com | 0.01 µm - 5,000 µm horiba.commalvernpanalytical.com | Quality control during milling and for final product specification. horiba.com |

| Dynamic Light Scattering (DLS) | Measures Brownian motion of particles to determine their size, suitable for sub-micron pigments. horiba.com | Nanometer range | Analysis of nano-sized pigments and dispersions. |

| Scanning Electron Microscopy (SEM) | Provides direct visualization of particle shape and surface morphology. researchgate.net | High magnification | Research, development, and qualitative analysis of particle morphology. researchgate.net |

Surface Modification Techniques

Surface modification is a critical finishing step that alters the chemical nature of the pigment's surface to improve its compatibility and stability within an application medium, such as an ink or coating. lankem.com Untreated pigments can exhibit poor dispersibility, leading to issues like flocculation (particle re-agglomeration), which negatively impacts color strength, gloss, and the rheological properties of the system. google.com

For this compound, the precipitating agent, phosphotungstomolybdic acid (PTMA), already defines the surface chemistry, converting the soluble dye into an insoluble complex. imaging.orgkvmwai.edu.in However, further treatments can be applied to enhance performance. These treatments involve adding organic or inorganic substances to the pigment surface. ranbarr.com

One relevant technique for this class of pigments involves processing with organic acids. A patented method describes the treatment of triarylmethane and rhodamine pigments with aryl sulfonic or aryl carboxylic acids to modify the particle surface, resulting in films with enhanced photostability and heat resistance when used in pigment dispersions. google.com Another common practice for ink pigments is treatment with rosin, which can improve fluidity, color rendering, and dispersibility in ink vehicles. lankem.com Additionally, general pigment surface treatments include coating particles with inorganic materials like silica (B1680970) or alumina, or with siloxanes formed from silane (B1218182) coupling agents, to improve dispersibility and weather resistance. ranbarr.comgoogle.com

Table 3: Overview of Surface Modification Techniques for Pigments

| Treatment Method | Agent(s) | Purpose/Effect | Applicable Pigment Class |

| Acid Treatment | Aryl sulfonic acids, Aryl carboxylic acids | Modifies particle surface to improve photostability and heat resistance in dispersions. google.com | Triarylmethane & Rhodamine Pigments google.com |

| Resination | Rosin, Rosin Esters | Improves color rendering, dispersibility, and fluidity in offset inks. lankem.com | Azo Pigments, Ink Pigments lankem.com |

| Inorganic Coating | Silica, Alumina | Enhances dispersibility, stability, and weather resistance. ranbarr.com | General Pigments ranbarr.com |

| Silane/Siloxane Coating | Dialkyldichlorosilanes | Forms a siloxane coating on the particle surface to improve dispersibility in organic media. google.com | General Organic & Inorganic Pigments google.com |

Advanced Applications and Performance Characteristics of C.i. Pigment Violet 1 in Material Science

Integration in Polymer Systems and Plastics Manufacturing.

The incorporation of C.I. Pigment Violet 1 into plastics requires careful consideration of its dispersion, thermal stability, and rheological impact to ensure optimal performance and final product quality. While used in plastics, its applications are selective due to specific performance characteristics. sypigment.com

The degree of dispersion of this compound within a polymer is critical for achieving uniform color and consistent properties. As with most organic pigments, it is introduced into the polymer matrix as solid particles that must be evenly distributed. The interaction between the pigment surface and the polymer can affect the crystallization kinetics of the material, which in turn can influence the dimensional stability of the final molded part. spe-stx.org

Effective dispersion aims to break down agglomerates into smaller, stable particles. The process is influenced by the pigment's physical properties, such as an oil absorption value between 40-50 ml/100g, and the type of polymer being used. origochem.com The use of dispersant additives is often required to improve the wetting of the pigment surface and stabilize the dispersion, preventing re-agglomeration and ensuring compatibility between the pigment and the non-polar polymer matrix. mdpi.comresearchgate.net

Thermal stability is a critical parameter for pigments used in plastics, as manufacturing processes like injection molding and extrusion involve high temperatures. yhpigment.com this compound has a reported heat resistance of 140°C. sypigment.comorigochem.com This characteristic limits its application to polymers that are processed at or below this temperature to prevent thermal degradation of the pigment. Exceeding this temperature can lead to changes in its chemical structure, resulting in color shifts and a loss of desired properties in the final plastic product. yhpigment.com Therefore, it is unsuitable for high-heat engineering plastics but may be considered for polymers with lower processing temperatures. sunchemical.com

The introduction of solid pigment particles like this compound into a polymer melt inherently alters its flow characteristics, or rheology. Generally, the addition of pigments increases the viscosity of the polymer compound. mdpi.com This effect is dependent on several factors, including the pigment's particle size, its concentration (loading), and the quality of its dispersion. scilit.com

Poor dispersion can lead to the formation of agglomerates, which can significantly increase melt viscosity and negatively affect the processability of the polymer. mdpi.com Conversely, a well-dispersed pigment contributes to a more uniform and predictable rheological behavior. The interaction between the pigment particles can also lead to non-linear effects such as shear thinning, where the viscosity decreases as the shear rate increases during processing. mdpi.comnih.gov While specific rheological data for this compound is not widely detailed, the general principles of filled polymer systems apply.

Role in Coating and Paint Formulations.

This compound is utilized in various coating and paint systems, primarily for applications where a vibrant violet color is desired. sypigment.comspecialchem.com It is suitable for water-based inks, solvent-based inks, and textile printing. origochem.com

This compound provides a brilliant, reddish-purple hue with high color strength. sypigment.com As a triarylcarbonium pigment, it is valued for its vivid shade in applications such as printing inks. origochem.comulprospector.com Its optical characteristics are a primary reason for its selection in decorative coatings where color intensity is a key requirement. The final appearance in a coating is heavily dependent on the pigment's dispersion; a finer, more uniform dispersion enhances gloss and color strength.

Table 1: Physical and Optical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| C.I. Name | Pigment Violet 1 | sypigment.com |

| Chemical Group | Triarylcarbonium | origochem.com |

| Appearance | Violet Powder | sypigment.com |

| Shade | Brilliant Red Light Purple | dyestuffintermediates.com |

| Oil Absorption | 40-50 ml/100g | origochem.com |

| Density | 1.7 g/cm³ | origochem.com |

The durability of a pigment in exterior applications is largely determined by its resistance to environmental factors like light, weather, and chemicals. specialchem.com The fastness properties of this compound indicate moderate durability. It has a lightfastness rating of 4-5 on the Blue Wool Scale (where 8 is excellent). sypigment.comorigochem.com This suggests that in exterior applications, significant fading or color change may occur over time with prolonged exposure to sunlight. specialchem.com

Its chemical resistance varies, with good resistance to acids but lower resistance to alkalis. sypigment.com This profile makes it more suitable for controlled or indoor environments rather than demanding exterior architectural or automotive coatings where high lightfastness and broad chemical resistance are required. ulprospector.com

Table 2: Fastness Properties of this compound

| Property | Rating (Scale) | Source(s) |

|---|---|---|

| Light Fastness | 4-5 (1-8) | sypigment.comorigochem.com |

| Heat Resistance | 140°C | sypigment.comorigochem.com |

| Water Resistance | 4 (1-5) | sypigment.com |

| Oil Resistance | 3-4 (1-5) | sypigment.com |

| Acid Resistance | 4-5 (1-5) | sypigment.comorigochem.com |

| Alkali Resistance | 2-4 (1-5) | sypigment.comorigochem.com |

| Alcohol Resistance | 1 (1-5) | sypigment.com |

Interaction with Resin Chemistries

This compound, a triarylcarbonium pigment, demonstrates compatibility with a variety of resin systems, which is crucial for its incorporation into diverse material formulations. specialchem.comulprospector.com Its performance is significantly influenced by the chemistry of the binder and the presence of additives like dispersants. In organic solvent systems, the dispersion of pigments is critical to achieving desired rheological and colorimetric properties. This process involves the use of grinding resins, such as alkyd resins, to ensure uniform distribution of the pigment particles. researchgate.net

Utilization in Printing Ink Technologies

The primary application for this compound is in the formulation of printing inks. sypigment.comsypigment.com Its distinct color properties and adaptability to different ink systems make it a versatile choice for printers. It is classified as an organic pigment, a category of colorants derived from carbon-based molecules, which are widely used for colored inks in offset printing. brilliantchem.com

This compound is specifically designed and recommended for use across the three major ink systems: water-based, solvent-based, and offset inks. specialchem.comepsilonpigments.comsypigment.com Its adaptability allows for its use in various printing processes. It is recommended for flexographic water-based inks and gravure solvent-based inks. epsilonpigments.com Solvent-based inks for offset printing typically use a vehicle with a high boiling point; after printing, the substrate is heated to evaporate the solvents, leaving the pigment and resin. brilliantchem.com The pigment's compatibility with each system's unique vehicle and binder composition is essential for achieving stable and high-quality prints.

Table 1: Recommended Ink System Applications for this compound

| Ink System | Suitability | Printing Process Example |

| Water-Based Inks | Recommended | Flexography epsilonpigments.com |

| Solvent-Based Inks | Recommended | Gravure epsilonpigments.com |

| Offset Inks | Recommended | Lithography specialchem.com |

A key performance characteristic of this compound is its ability to produce vibrant and strong colors. It is described as yielding a reddish-shade violet or a bright, fluorescent reddish-violet. epsilonpigments.comartiscreation.com Multiple sources note that it typically exhibits high color strength, vividness, and a purer color. sypigment.comsypigment.com It is also characterized by high gloss. epsilonpigments.com These attributes are highly desirable in commercial printing, packaging, and marketing materials where visual impact is critical. finelandchem.com The innovations in ink chemistry have generally led to substantial improvements in the fastness and color brightness of digital pigment inks. brilliantchem.com

The durability of a pigment is determined by its ability to withstand various environmental factors. This compound exhibits a range of resistance properties, though there is some variation in reported data. It generally shows good to excellent light and acid resistance. specialchem.com However, its resistance to alkali, alcohol, and other solvents is more limited. sypigment.comsypigment.com One source indicates that ink samples with this pigment are less resistant to solvents, soaps, and creams. sypigment.comsypigment.com The lightfastness is rated between 4-5 on the blue wool scale in one assessment and 6 in another, indicating moderate to good resistance to fading upon light exposure. sypigment.coml-color.com

Table 2: Fastness Properties of this compound

| Property | Rating/Value (Source A) | Rating/Value (Source B) |

| Light Fastness | 4-5 sypigment.comsypigment.com | 6 l-color.com |

| Heat Resistance | 140°C sypigment.comsypigment.com | 160°C (min) l-color.com |

| Water Resistance | 4 sypigment.comsypigment.com | - |

| Oil Resistance | 3-4 sypigment.comsypigment.com | - |

| Acid Resistance | 4 sypigment.comsypigment.com | 5 l-color.com |

| Alkali Resistance | 2 sypigment.comsypigment.com | 5 l-color.com |

| Alcohol Resistance | 1 sypigment.comsypigment.com | - |

Note: Ratings are typically on a scale of 1 to 5 or 1 to 8, where a higher number indicates better resistance.

Other Specialized Industrial Applications

Beyond its primary use in printing inks, this compound is also utilized in other industrial applications that require its specific coloration.

This compound is suitable for textile printing applications. specialchem.comepsilonpigments.comsypigment.com The use of pigment inks in digital textile printing is growing due to performance improvements. brilliantchem.com Pigment-based printing offers versatility as it is compatible with natural and synthetic fabrics, as well as blended materials. brilliantchem.com This process is also noted for being more environmentally friendly than reactive dye printing, as it eliminates the need for post-printing steaming and washing, which saves significant time, energy, and water. brilliantchem.com

Advanced Materials and Composite Integration

The integration of this compound into advanced materials and composite structures is a specialized field driven by the need for materials that offer both high-performance physical properties and specific aesthetic or functional coloration. While primarily known for its use in traditional applications such as printing inks, the unique characteristics of this rhodamine-based pigment are being explored in the realm of high-performance polymers and composites. The selection of a pigment for these applications is critical, as it must not compromise the mechanical, thermal, or long-term durability of the host material.

The incorporation of pigments into a polymer matrix can influence the final properties of the material. For instance, an experimental study on the influence of various pigments on the mechanical properties of polycarbonate, a common engineering thermoplastic, revealed that the type and concentration of the pigment can alter the material's tensile strength and impact resistance. utb.czwseas.commatec-conferences.orgresearchgate.net While this specific study did not include this compound, it highlights the importance of empirical testing to determine the compatibility and performance effects of any colorant in a specific polymer system. The dimensional stability of plastic parts can also be affected by the choice of pigment, as some colorants can act as nucleating agents, influencing the crystallinity and potential warpage of the polymer. plasticsengineering.org

In the context of advanced composites, which often utilize thermosetting or high-performance thermoplastic matrices reinforced with fibers (such as glass or carbon), the introduction of a pigment like this compound requires careful consideration of its thermal stability and potential interactions with the matrix and reinforcing fibers. The thermal stability of the pigment is crucial, as the processing of many advanced materials involves high temperatures. This compound, being a rhodamine-based pigment, has a thermal stability that is a key consideration for its use in engineering plastics. researchgate.net

Furthermore, the long-term performance of colored composites, particularly their resistance to weathering and UV degradation, is a critical factor for many advanced applications, such as in the automotive, aerospace, and construction industries. The absorption of UV radiation by polymers can lead to the breaking of chemical bonds, resulting in photodegradation, color changes, and a loss of mechanical integrity. nih.gov The light fastness of the pigment itself is a primary determinant of the color stability of the final composite.

While detailed research findings specifically on the integration of this compound into advanced composites are not extensively documented in publicly available literature, the known properties of the pigment can be used to infer its potential performance. Its good light fastness, for example, is a desirable characteristic for applications where color stability upon exposure to sunlight is important. However, its modest heat resistance would need to be carefully matched with the processing temperatures of the intended polymer matrix.

The following tables provide an overview of the known performance characteristics of this compound and a summary of research findings on the effect of pigments on the mechanical properties of a representative advanced material, polycarbonate. This data can serve as a guide for the potential application and performance of this compound in advanced materials and composites, while underscoring the need for specific testing in the final application.

Performance Characteristics of this compound in Polymer Systems

| Property | Test Method | Finding |

| Thermal Stability | - | The initial decomposition temperature for Rhodamine B, a related xanthene dye, is 326.5 K (53.35 °C), with further degradation steps at higher temperatures. researchgate.net |

| Light Fastness | - | Generally considered to have good light fastness. specialchem.com |

| Mechanical Property Influence | Tensile Test, Impact Test | Studies on other pigments in polycarbonate show that pigments can influence tensile strength and impact toughness, with effects varying by pigment type and concentration. utb.czwseas.commatec-conferences.orgresearchgate.net |

| Dimensional Stability | - | Organic pigments can act as nucleating agents, potentially affecting the shrinkage and warpage of semi-crystalline polymers. plasticsengineering.org |

| Weathering Resistance | Accelerated Weathering | The UV durability of polymer composites is a significant concern, with pigments playing a role in the material's response to prolonged UV exposure. nih.gov |

Research Findings: Effect of Pigment Concentration on Mechanical Properties of Polycarbonate

| Pigment Type (Generic) | Concentration (%) | Change in Tensile Strength (%) | Change in Notched Impact Toughness (%) |

| Red | 1 | -1 | -6 |

| Red | 6 | +1 | -15 |

| Green | 1 | Slight Increase | 0 |

| Green | 6 | +0.6 | -7 |

| Blue | 1 | Slight Decrease | -5 |

| Blue | 6 | - (fluctuated within 0.5) | -1 (approached value of transparent material) |

Note: The data in the second table is based on a study of red, green, and blue pigments in polycarbonate and is provided for illustrative purposes to show the potential impact of pigments on mechanical properties. It does not represent data for this compound. utb.czwseas.com

Environmental Fate, Degradation Pathways, and Remediation Approaches for C.i. Pigment Violet 1

Photodegradation Mechanisms and Kinetics

The photodegradation of C.I. Pigment Violet 1's chromophore, Rhodamine B (RhB), is a complex process initiated by the absorption of light, leading to the breakdown of the molecule. The kinetics of this degradation often follow pseudo-first-order or pseudo-zero-order models, depending on the specific environmental conditions and the presence of photocatalysts. mdpi.commdpi.comfrontiersin.orgnih.gov For instance, under certain photocatalytic conditions, about 96% of RhB can be degraded within 20 to 50 minutes of light exposure. jcleanwas.com

The rate and pathway of photodegradation are highly dependent on the characteristics of the light exposure. Key factors include the duration of exposure, light intensity, and the specific wavelengths of the radiation.

Light Exposure and Intensity: The extent of degradation generally increases with longer irradiation times and greater light intensity. jcleanwas.com Higher light intensity enhances the rate of photon absorption by the dye or a photocatalyst, thereby accelerating the decomposition process. jcleanwas.com

The oxidative degradation of the RhB molecule is primarily driven by highly reactive oxygen species (ROS) generated during photocatalysis. mdpi.com When RhB is exposed to light, it can transfer energy to molecular oxygen, forming singlet oxygen and other reactive compounds. nih.gov In photocatalytic systems, the interaction of light with a semiconductor catalyst generates electron-hole pairs, which then react with water and oxygen to produce a variety of ROS.

The specific ROS responsible for degradation can vary depending on the catalyst and the pH of the solution. mdpi.comeeer.org Scavenger experiments have identified several key species, including superoxide (B77818) radicals (•O₂⁻), hydroxyl radicals (•OH), photogenerated holes (h⁺), and singlet oxygen (¹O₂). mdpi.comresearchgate.net In many systems, superoxide radicals (•O₂⁻) and holes (h⁺) are identified as the primary drivers of the degradation process. mdpi.commdpi.comresearchgate.netnih.gov

| Primary ROS Identified | Secondary/Contributing ROS | Experimental System/Catalyst | Source |

|---|---|---|---|

| Superoxide radicals (•O₂⁻), Holes (h⁺) | Hydroxyl radicals (•OH) | Bi₂O₃ microrods | mdpi.com |

| Superoxide radicals (•O₂⁻) | Hydroxyl radicals (•OH), Holes (h⁺) | TS-1/C₃N₄ composite | nih.gov |

| Superoxide radicals (•O₂⁻) | Hydroxyl radicals (•OH), Holes (h⁺) | CuO/TiO₂ nanofibers | mdpi.com |

| Sulfate radicals (SO₄•⁻), Singlet oxygen (¹O₂) | Hydroxyl radicals (•OH), Superoxide radicals (•O₂⁻) | CM/g-C₃N₄ composite with PMS activation | mdpi.com |

| Sulfate radicals (SO₄•⁻) | Hydroxyl radicals (•OH) | nZVI with persulfate activation | eeer.org |

| Holes (h⁺), Superoxide radicals (•O₂⁻) | - | CuS/ZnS p-n heterojunction | researchgate.net |

The degradation of the complex RhB structure occurs through a series of steps, leading to the formation of various smaller intermediate compounds before eventual mineralization into carbon dioxide and water. mdpi.com The primary degradation pathway involves the stepwise N-de-ethylation of the molecule's diethylamino groups. tandfonline.comnih.gov This initial step breaks down the main chromophore responsible for the pigment's color.

Following N-de-ethylation, the molecule undergoes further breakdown through processes such as decarboxylation, deamination, and the opening of its aromatic rings. mdpi.comtandfonline.com This cascade of reactions produces a number of smaller organic molecules.

| Intermediate Compound | Source |

|---|---|

| N-de-ethylated intermediates | tandfonline.com |

| Ethanediotic acid | nih.gov |

| 1,2-Benzenedicarboxylic acid | nih.gov |

| 4-Hydroxy benzoic acid | nih.gov |

| Benzoic acid | nih.gov |

| Various small acids and alcohols | tandfonline.com |

Chemical and Biological Degradation Processes

This compound is described as being slightly soluble in water. chemicalbook.com The solubility of its parent dye, Rhodamine B, in water is reported to be between 8 and 15 g/L. wikipedia.org In aqueous solutions, Rhodamine B can exist in equilibrium between a fluorescent "open" form and a non-fluorescent, colorless "closed" spirolactone form, a transition that is influenced by pH. wikipedia.org This suggests that its stability and color in aquatic environments are pH-dependent. Furthermore, Rhodamine B is known to be decomposed by chlorinated tap water, indicating a susceptibility to chemical degradation by common water treatment oxidants. wikipedia.org

Certain microorganisms are capable of transforming the Rhodamine B molecule. In a novel bio-photoelectric system, the electrochemically active bacterium Shewanella oneidensis MR-1 has been shown to degrade Rhodamine B under anaerobic conditions when combined with a photocatalyst and visible light. nih.gov The degradation in this system proceeds through a photoreductive mechanism, rather than oxidation, and involves a stepwise N-deethylation process. nih.gov This degradation was shown to be dependent on the bacterium's transmembrane electron transport chain, confirming the direct role of microbial processes in the transformation. nih.gov Other studies have noted interactions between Rhodamine B and various yeasts, such as Saccharomyces cerevisiae and Yarrowia lipolytica, where the dye is taken up by the cells, indicating a potential for microbial interaction and bioaccumulation. mdpi.com

Strategies for Environmental Mitigation and Wastewater Treatment

The treatment of wastewater containing pigments like this compound is crucial to mitigate their environmental impact. The complex aromatic structure of these compounds often makes them resistant to conventional wastewater treatment methods. Therefore, more advanced and targeted approaches are necessary for their effective removal and degradation.

Advanced Oxidation Processes (AOPs) for Pigment Removal

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater through oxidation with highly reactive hydroxyl radicals (•OH) wikipedia.org. These processes are considered highly effective for the degradation of complex organic molecules like pigments.

Several AOPs have been investigated for the degradation of violet dyes, which can provide insights into potential methods for treating wastewater containing this compound. These methods include:

Fenton and Photo-Fenton Processes: These processes involve the use of hydrogen peroxide (H₂O₂) and an iron catalyst to generate hydroxyl radicals. The addition of UV light (photo-Fenton) can enhance the production of these radicals, leading to more efficient degradation of the pigment molecules. Studies on similar violet dyes have shown that the Fenton process can be effective in decolorization and mineralization researchgate.net. The probable degradation pathways often involve N-de-methylation and the cleavage of the conjugated chromophore structure, which is responsible for the pigment's color researchgate.net.

Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly react with organic compounds or decompose to form hydroxyl radicals. The combination of ozone with hydrogen peroxide (peroxone process) can further increase the efficiency of color removal from dye solutions mdpi.com.

Photocatalysis: This process utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that can degrade the pigment molecules mdpi.com.

Hydrodynamic Cavitation: This emerging AOP uses the physical phenomenon of cavitation—the formation and collapse of microbubbles in a liquid—to create localized high-pressure and high-temperature zones. These conditions can lead to the generation of hydroxyl radicals and the thermal decomposition of pigment molecules. Combining hydrodynamic cavitation with other oxidants like hydrogen peroxide or ozone has shown synergistic effects in degrading reactive violet dyes researchgate.net.

Table 1: Overview of Advanced Oxidation Processes for Violet Dye Removal

| AOP Method | Oxidizing Agent(s) | Key Advantages | Potential for this compound |

| Fenton | H₂O₂, Fe²⁺ | High efficiency, relatively low cost | High, due to effectiveness on similar dye structures |

| Photo-Fenton | H₂O₂, Fe²⁺, UV light | Enhanced radical production, faster degradation | Very high, increased efficiency over standard Fenton |

| Ozonation | O₃ | Strong oxidizing power, no sludge formation | High, effective for color removal |

| Photocatalysis | Semiconductor (e.g., TiO₂), UV light | Use of a catalyst, potential for complete mineralization | Moderate to high, dependent on catalyst efficiency |

| Hydrodynamic Cavitation | Physical process, can be combined with oxidants | Energy efficient, scalable | Promising, especially in hybrid systems |

Adsorption-Based Remediation Technologies

Adsorption is a widely used and effective method for removing dyes and pigments from wastewater. This process involves the accumulation of the pigment molecules (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of adsorption depends on the properties of both the pigment and the adsorbent material.

A variety of adsorbent materials have been explored for the removal of violet dyes from aqueous solutions:

Activated Carbon: Due to its high surface area and porous structure, activated carbon is a highly effective adsorbent for a wide range of organic pollutants, including dyes mdpi.com.

Clay Minerals: Natural and modified clays, such as halloysite (B83129) nanoclay, have shown good adsorption capacity for violet dyes. Their layered structure and ion-exchange capacity contribute to their effectiveness mdpi.com.

Bioadsorbents: Low-cost and environmentally friendly adsorbents derived from agricultural waste, such as orange peels, have been investigated for the removal of crystal violet. These materials often contain functional groups that can bind with the dye molecules researchgate.net.

Mechanically Activated Talc: Studies have shown that mechanical activation can increase the surface area and the number of active sites on talc, enhancing its adsorption capacity for both acidic and basic violet dyes ekb.eg.

The adsorption process is typically evaluated using isotherm models, such as the Langmuir and Freundlich models, to describe the equilibrium between the adsorbed and dissolved pigment. Kinetic models are also used to understand the rate of adsorption.

Table 2: Comparison of Adsorbents for Violet Dye Removal

| Adsorbent | Adsorption Capacity (for Crystal Violet) | Key Features | Potential for this compound |

| Activated Carbon (from lemon wood) | 23.6 mg/g mdpi.com | High surface area, well-established technology | High |

| Halloysite Nanoclay | 27.7 mg/g mdpi.com | Natural material, good adsorption kinetics | Moderate to High |

| Orange Peel (incorporated in a film) | 89% removal efficiency researchgate.net | Low-cost, biodegradable | Moderate |

| Mechanically Activated Talc | 160 mg/g ekb.eg | Enhanced surface properties | High |

Lifecycle Assessment Considerations for Environmental Impact

The manufacturing process of pigments can be energy-intensive and may involve the use of hazardous chemicals. The environmental impact of pigment production is often associated with:

Raw Material Extraction: The environmental impact of obtaining the necessary chemical precursors.

Waste Generation: The production process can generate solid and liquid waste that requires proper treatment and disposal.

Emissions: The release of volatile organic compounds (VOCs) and other air pollutants can occur during manufacturing.

For pigments used in plastics and coatings, the use of recycling processes can significantly reduce the negative impact on human health and the environment nih.gov. The end-of-life phase of products containing this compound is also a critical consideration. The pigment's persistence in the environment means that its release from disposed products could lead to long-term contamination of soil and water.

A comprehensive LCA for this compound would need to consider its specific synthesis pathway, energy and material inputs, and the fate of the pigment at the end of its service life. Such an assessment would be invaluable for identifying opportunities to reduce its environmental impact and for developing more sustainable pigment technologies.

Advanced Analytical Characterization and Spectroscopic Investigations of C.i. Pigment Violet 1

Spectroscopic Techniques for Molecular and Electronic Structure Elucidation

Spectroscopic methods are essential for confirming the molecular identity of C.I. Pigment Violet 1, elucidating its electronic structure, which is responsible for its vibrant color, and analyzing its molecular vibrations.

Vibrational Spectroscopy (FTIR, Raman, SERS)

Vibrational spectroscopy probes the specific vibrational modes of a molecule, providing a unique "fingerprint" for identification.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis of this compound reveals characteristic absorption bands corresponding to the functional groups within its Rhodamine B structure. Key vibrational modes include C-H stretching from the aromatic rings and ethyl groups, C=C aromatic ring stretching, C-O-C (ether) stretching from the xanthene core, and vibrations associated with the carboxylate group. While specific spectra for the laked pigment are not widely published, the technique is invaluable for identifying the organic chromophore.

Raman and Surface-Enhanced Raman Spectroscopy (SERS): Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for analyzing pigments. spectroscopyonline.comnih.gov The Rhodamine B chromophore is an exceptionally strong Raman scatterer. Key peaks observed in the Raman spectrum of Rhodamine B include vibrations of the xanthene skeleton and aromatic C-C stretching modes. dergipark.org.tr Surface-Enhanced Raman Spectroscopy (SERS), a technique that dramatically enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface, is highly effective for detecting trace amounts of Rhodamine B. dergipark.org.trvjs.ac.vn The SERS enhancement factor for Rhodamine B can be as high as 10¹⁰, allowing for detection at extremely low concentrations. vjs.ac.vn

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 612 | C-C-C in-plane vibration |

| 774 | C-H out-of-plane bending |

| 1189 | C-H in-plane bending |

| 1362 | Aromatic C-C stretching |

| 1509 | C-C stretching |

| 1650 | Aromatic C-C stretching |

Table 1: Characteristic Raman peaks for the Rhodamine B chromophore found in this compound. Data sourced from DergiPark. dergipark.org.tr

Electronic Spectroscopy (UV-Vis, Fluorescence, Luminescence)

Electronic spectroscopy investigates the electronic transitions within the molecule, which are fundamental to its color and fluorescent properties.

UV-Visible (UV-Vis) Spectroscopy: The intense violet-red color of the pigment is due to strong absorption of light in the visible region. The parent dye, Rhodamine B, when dissolved in ethanol (B145695), exhibits a major absorption maximum (λmax) around 543-546 nm. omlc.orgaatbio.com In solution, the pigment displays solvatochromism, where the position of the absorption maximum can shift depending on the polarity of the solvent.

Fluorescence Spectroscopy: this compound is highly fluorescent, a property derived from its Rhodamine B component. basic-green.net When dissolved in ethanol and excited at its absorption maximum, Rhodamine B shows a strong fluorescence emission peak at approximately 567-573 nm. aatbio.comcabidigitallibrary.org The fluorescence quantum yield is reported to be high, around 0.7 in ethanol. omlc.org However, the fluorescence can be quenched by various processes, including the formation of ion pairs, which is a phenomenon utilized in certain analytical methods. researchgate.netscholars.directnih.gov

| Parameter | Wavelength (nm) | Solvent |

|---|---|---|

| Absorption Maximum (λmax) | 546 | Ethanol |

| Emission Maximum (λem) | 567 | Ethanol |

Table 2: UV-Vis absorption and fluorescence emission maxima for the Rhodamine B chromophore in ethanol. Data sourced from AAT Bioquest and OMLC. omlc.orgaatbio.com

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. However, its application to insoluble materials like this compound is not straightforward. Analysis requires either specialized solid-state NMR techniques or chemical treatment to release the soluble C.I. Basic Violet 10 dye. For the soluble Rhodamine B cation, ¹H NMR would show characteristic signals for the aromatic protons on the xanthene ring, the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the diethylamino groups, and the protons of the benzoic acid moiety. Similarly, ¹³C NMR would provide distinct signals for each unique carbon atom in the structure, confirming the carbon skeleton.

Mass Spectrometry (MS, LDI-TOF-MS, MALDI-TOF-MS) for Molecular and Fragmentation Analysis

Mass spectrometry provides information on the molecular weight and elemental composition of a compound and its fragments.

Mass Spectrometry (MS): For the chromophore component, C.I. Basic Violet 10, high-resolution mass spectrometry can confirm its molecular formula (C₂₈H₃₁N₂O₃⁺) with a calculated mass-to-charge ratio (m/z) of 443.23. researchgate.net Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns, often involving the loss of ethyl or methyl groups from the diethylamino substituents. researchgate.net

LDI-TOF-MS and MALDI-TOF-MS: Direct analysis of the insoluble pigment is possible using techniques like Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF-MS). nih.govnih.gov This method uses a laser to desorb and ionize the pigment directly from a solid sample with minimal preparation, making it suitable for analyzing complex materials like paint chips. nih.govamolf.nl For many organic pigments, the pigment molecule itself absorbs the laser energy, so an external matrix, as used in MALDI (Matrix-Assisted Laser Desorption/Ionization), is not always necessary. nih.govresearchgate.net These techniques are highly effective for the rapid identification of organic pigments in various matrices. researchgate.netresearchgate.net

Chromatographic Methods for Purity and Component Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a substance. For this compound, these methods are primarily applied to its soluble chromophore, Rhodamine B.

Liquid Chromatography (LC-DAD, HPLC-DAD-MS) for Separation and Identification

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of soluble dyes like Rhodamine B.

HPLC Analysis: A typical method involves reversed-phase chromatography using a C18 column. sielc.comepa.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) acetate, run in a gradient or isocratic mode. cabidigitallibrary.orgsielc.comnih.gov

Detection: Detection is commonly achieved using a Diode Array Detector (DAD), which provides UV-Vis spectra for the eluting peaks, or a Fluorescence Detector (FLD), which offers high sensitivity and selectivity for fluorescent compounds like Rhodamine B. cabidigitallibrary.orgthermofisher.com Coupling HPLC with a mass spectrometer (HPLC-DAD-MS) provides the highest level of confidence in identification, as it yields retention time, a UV-Vis spectrum, and mass spectral data (molecular weight and fragmentation patterns) simultaneously. nih.govnih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile / Ammonium Acetate Buffer |

| Detection | DAD (550 nm), FLD (Ex: 547 nm, Em: 573 nm), ESI-MS |

| Retention Time (RT) | ~16.1 min (under specific gradient conditions) |

| Limit of Detection (LOD) | 0.5 µg/L (FLD) |

Table 3: Representative HPLC conditions for the analysis of the Rhodamine B chromophore. Data sourced from multiple studies. cabidigitallibrary.orgnih.govthermofisher.com

Microscopy and Imaging Techniques for Morphological Analysis

The morphology of a pigment, including the size, shape, and distribution of its particles, is a critical factor that influences its optical properties, such as color strength and opacity, as well as its performance in application media, like dispersibility and stability. Advanced microscopy techniques are indispensable for characterizing these features at the micro- and nanoscale.

Electron Microscopy (SEM, TEM) for Particle Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for the high-resolution imaging of pigment particles. SEM provides detailed information about the surface topography and morphology of the particles, while TEM allows for the characterization of internal structure and the measurement of primary particle size with high precision.

The general methodology for characterizing pigment particles, including this compound, involves observing the pigment under an electron microscope and measuring the dimensions of a statistically significant number of individual particles (e.g., 100 particles) in regions where they are not aggregated to determine the average primary particle diameter googleapis.com. While specific SEM and TEM micrographs for pure this compound are not widely available in scientific literature, data from technical and patent documents provide insight into its typical particle size. For instance, a patent for a solid pigment preparation including this compound specifies that the average particle sizes are milled to be within the range of 50 nm to 5,000 nm, with a preferred range of 80 nm to 1,500 nm allindianpatents.com. Another source indicates a particle size of approximately 40 nm, as determined by TEM, for a product containing this pigment trea.com.

The table below summarizes typical particle size data for preparations containing this compound as found in technical literature.

| Parameter | Value Range | Method of Determination | Source |

| Average Particle Size | 50 - 5,000 nm | Electron Microscopy | allindianpatents.com |

| Preferred Average Particle Size | 100 - 1,000 nm | Electron Microscopy | allindianpatents.com |

| Example Particle Size | ~40 nm | Transmission Electron Microscopy (TEM) | trea.com |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography data at the nanoscale azooptics.com. By scanning a sharp tip attached to a cantilever across the sample surface, AFM can quantitatively measure a variety of surface characteristics without the need for vacuum conditions, making it suitable for a wide range of materials, including organic pigments ebatco.comnanosurf.com.

The following table outlines the key surface parameters that can be quantitatively measured using AFM.

| AFM-Derived Parameter | Description | Relevance to Pigment Properties |

| Sa (Average Roughness) | The arithmetic average of the absolute values of the height deviations from the mean surface. | Influences gloss, wettability, and dispersibility. |

| Sq (Root Mean Square Roughness) | The root mean square average of height deviations from the mean surface. | A statistically sensitive measure of surface texture. |

| Sz (Maximum Peak to Valley Roughness) | The vertical distance between the highest peak and the lowest valley on the surface. | Indicates the extremity of surface features, which can affect film formation. |

| 3D Surface Topography | A high-resolution, three-dimensional map of the pigment particle or film surface. | Visualizes particle shape, aggregation, and distribution within a binder. |

X-ray Diffraction (XRD) and Crystallography for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary analytical technique used to determine the atomic and molecular structure of a crystalline material. For pigments, XRD is essential for identifying the crystalline phase (polymorph), determining the degree of crystallinity, and obtaining information about the unit cell dimensions. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline solid.

Polymorphism and Crystal Habit Influence on Pigment Properties

Polymorphism is the ability of a solid material to exist in more than one crystal structure researchgate.net. Different polymorphs of the same compound can exhibit significantly different physical and chemical properties, including color, solubility, stability, and melting point. For pigments, controlling polymorphism is crucial as it directly affects performance characteristics researchgate.net.

This compound is a triarylcarbonium pigment, which is formed as an insoluble salt by precipitating a basic dye (in this case, C.I. Basic Violet 10, or Rhodamine B) with a complex acid, typically phosphotungstomolybdic acid (PTMA) dokumen.pubresearchgate.net. The conditions of this precipitation can influence the resulting crystal structure. While specific polymorphs of this compound are not documented in the reviewed sources, the potential for their existence is high, given the complexity of the molecule and the nature of its synthesis. Variations in crystal habit (the external shape of a crystal) and polymorphism would be expected to influence its properties, such as giving a bluer or redder shade of violet and affecting its lightfastness and solvent resistance dokumen.pub.

Theoretical and Computational Studies on C.i. Pigment Violet 1

Quantum Chemical Calculations for Electronic Structure and Optical Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like C.I. Pigment Violet 1 from first principles. science.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which fundamentally govern its color and reactivity. scribd.com For a pigment like this compound, which belongs to the xanthene class of dyes, these calculations can elucidate the relationship between its molecular structure and its vibrant violet color. researchgate.netsci-hub.se

A primary application of quantum chemistry in pigment science is the prediction of optical properties. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic transition energies, which correspond to the absorption of light. scirp.org

Absorption Spectra Simulation: By calculating the energy difference between the ground state and various excited states, TD-DFT can predict the maximum absorption wavelength (λmax). For a colored compound like this compound, this would correspond to absorption in the visible region of the electromagnetic spectrum, resulting in its characteristic color. Computational studies on analogous Rhodamine dyes have successfully used TD-DFT to calculate vertical excitation energies and oscillator strengths, which correlate to the position and intensity of peaks in an experimental absorption spectrum. researchgate.net

Vibronic Structure: Advanced calculations can also simulate the vibronic structure of the absorption band, which gives the peak its specific shape and breadth. This involves accounting for the coupling between electronic transitions and molecular vibrations. cusat.ac.in

Emission Properties: Similar computational approaches can be used to model the properties of the molecule in its first excited state, allowing for the prediction of fluorescence characteristics. This compound is known to be fluorescent, and these calculations could predict its emission wavelength and quantum yield. researchgate.net

A hypothetical data table resulting from such a TD-DFT calculation on this compound might look like this:

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 550 | 0.95 | HOMO → LUMO |

| S0 → S2 | 380 | 0.12 | HOMO-1 → LUMO |

| S0 → S3 | 355 | 0.08 | HOMO → LUMO+1 |

| Note: This table is illustrative and does not represent actual calculated data for this compound. |

Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule. DFT calculations provide detailed information about these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. For dye molecules, this "HOMO-LUMO gap" is directly related to the energy of the first electronic transition (S0 → S1). A smaller gap typically corresponds to absorption at longer wavelengths. For this compound, the delocalized π-electron system of the xanthene core is expected to lead to a relatively small HOMO-LUMO gap, explaining its color. researchgate.net

Electron Density Distribution: MO analysis reveals where electrons are located within the molecule. In Rhodamine analogues, the HOMO's electron density is often localized on the xanthene core, while the LUMO density is distributed toward the carboxyphenyl group. researchgate.net This charge separation upon excitation is key to understanding the pigment's interaction with its environment.

Reactivity Descriptors: Conceptual DFT uses orbital energies to calculate reactivity descriptors like electronegativity, hardness, and Fukui functions. These indices can predict the most likely sites on the this compound molecule for nucleophilic or electrophilic attack, which is crucial for understanding its stability and degradation pathways.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to model the behavior of a large number of molecules over time. MD simulations treat atoms as classical particles interacting through a defined force field, allowing for the study of complex processes like dispersion and adsorption.

For this compound to be used effectively in applications like inks or plastics, it must be well-dispersed in a polymer or solvent matrix. MD simulations can provide atomic-level insights into the interactions that govern this process.

Interaction Energies: By simulating a system containing this compound molecules and a polymer matrix, MD can calculate the interaction energies between the pigment and the surrounding material. Strong, favorable interactions are necessary to overcome the pigment's tendency to aggregate, leading to better dispersion stability.

Conformational Changes: The simulations can track how the conformation of both the pigment and the polymer chains change as they interact, revealing how the matrix accommodates the pigment particles.

Solvent Effects: MD is also used to understand how different solvents affect the pigment's aggregation state and its interaction with other components in a formulation.

The process of a pigment molecule binding to a surface is critical in applications like dyeing and coatings. MD simulations can model the adsorption of this compound onto various substrates, such as cellulose (for paper) or mineral surfaces.

Binding Free Energy: Simulations can calculate the free energy of adsorption, indicating the strength and spontaneity of the pigment binding to the surface.

Orientation and Conformation: MD can reveal the preferred orientation and conformation of the pigment molecule when it adsorbs. For instance, it could show whether the xanthene core lies flat on the surface or adopts a tilted orientation.

Role of Solvent: The simulations explicitly include solvent molecules (e.g., water), providing a detailed picture of how they mediate the interaction between the pigment and the substrate. Studies on the adsorption of related dyes on clay minerals have shown that water molecules play a crucial role in forming bridging interactions.

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate a molecule's structural features with its physical properties or activity. For a class of compounds like the triarylmethane dyes, a QSPR model could be developed to predict properties like color, lightfastness, or solubility.

To build such a model for pigments related to this compound, one would:

Compile a Dataset: Gather a set of triarylmethane dyes with known experimental properties (e.g., λmax).

Calculate Molecular Descriptors: For each dye, use computational chemistry software to calculate a large number of numerical descriptors that encode structural information (e.g., molecular weight, surface area, electronic properties like HOMO energy).

Develop a Model: Use statistical techniques like multiple linear regression or machine learning to find a mathematical equation that links the descriptors to the experimental property.

A hypothetical QSPR equation might look like: λmax = c0 + c1(HOMO-LUMO Gap) + c2(Molecular Surface Area) + ...

Such a model, once validated, could be used to predict the properties of new, hypothetical dye structures without the need for synthesis and experimentation, thus guiding the rational design of new pigments with desired characteristics. QSAR models for triarylmethane dyes have been successfully used to predict properties like sorption to soil, demonstrating the viability of this approach for this class of compounds.

Relating Molecular Architecture to Performance Attributes

The performance of this compound, including its color, brightness, and interactions with its environment, is dictated by the electronic structure of its core component, the Rhodamine B cation. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in elucidating these connections. researchgate.nettandfonline.com

The fundamental structure of the pigment consists of a xanthene core substituted with two diethylamino groups and a 9-(2-carboxyphenyl) group. This architecture gives rise to its characteristic vibrant color. The diethylamino groups act as powerful electron-donating groups, which are crucial for the intense absorption of light in the visible spectrum. The phenyl group, being twisted out of the plane of the xanthene ring, influences the electronic properties and solubility. researchgate.net

Rhodamine B can exist in different forms, such as zwitterionic and cationic forms, depending on the solvent and pH, which in turn affects its photophysical properties. tandfonline.com Theoretical calculations have shown that these different forms possess distinct electronically excited states. For example, the zwitterionic form has an electronically excited dark state that can quench the initially photoexcited state, a phenomenon that can impact the pigment's fluorescence quantum yield. researchgate.nettandfonline.com

Computational studies on related xanthene dyes have demonstrated that modifications to the molecular structure can systematically tune their properties. For instance, machine learning models have been developed to predict the excitation and emission wavelengths of new xanthene dyes based on their molecular structure, showcasing the direct link between the chemical architecture and the perceived color. researchgate.net These models take into account the dye's SMILES string to predict key parameters, highlighting the power of computational approaches in designing pigments with desired performance attributes. researchgate.net

The interaction of the Rhodamine B cation with anions to form the pigment salt also plays a role in its performance. While detailed computational studies on the specific salt formation of this compound are not extensively documented, the general principles of ion pairing and its effect on crystal packing and, consequently, on the final shade and dispersibility of the pigment are well-understood areas of computational materials science.

Table 1: Key Molecular Features of this compound and Their Influence on Performance

| Molecular Feature | Influence on Performance Attributes | Computational Insights |

| Xanthene Core | Primary chromophore responsible for color. | TD-DFT calculations can predict the absorption spectrum based on the electronic transitions within the xanthene π-system. researchgate.net |

| Diethylamino Groups | Act as strong electron-donating groups, enhancing color intensity and brightness. | The electron-donating nature of these groups can be quantified through computational analysis of molecular orbitals. |

| 9-(2-carboxyphenyl) Group | Affects solubility and the equilibrium between different molecular forms (cationic, zwitterionic). | Computational models can predict the rotational barrier of the phenyl group and its effect on the electronic states. researchgate.net |

| Ionic Nature (Salt) | Influences crystal structure, dispersibility, and resistance to solvents. | Molecular dynamics simulations can model the interactions between the Rhodamine B cation and the counter-ion in the solid state. |

Predicting Photostability and Thermal Stability from Structure

The durability of a pigment, particularly its resistance to degradation by light (photostability) and heat (thermal stability), is a critical performance parameter. Computational methods offer a pathway to predict these stabilities by examining the molecular structure and its electronic properties.

Photostability:

The photostability of this compound is related to the photochemical pathways available to the Rhodamine B molecule upon excitation by light. The photodegradation of Rhodamine B has been the subject of both experimental and computational studies. nih.govmdpi.com These studies indicate that the degradation process often involves reactions with photogenerated reactive oxygen species, such as hydroxyl radicals. mdpi.com

Computational studies using TD-DFT can identify the energy levels of the excited singlet and triplet states. rsc.org The energy gap between these states is a crucial parameter in determining the likelihood of intersystem crossing, which can lead to the formation of the more reactive triplet state. A smaller energy gap can facilitate this transition, potentially leading to lower photostability. rsc.org For Rhodamine B and its derivatives, this energy gap has been calculated to be approximately 0.6 eV. rsc.org

Furthermore, computational analysis can pinpoint the most reactive sites within the molecule. For Rhodamine B, theoretical studies have been used to optimize its structure and identify reactivity sites, predicting the mechanism of its degradation. nih.gov This allows for a rational understanding of which parts of the molecule are most susceptible to photochemical attack, providing a basis for designing more stable pigments.

Thermal Stability:

The thermal stability of a pigment is related to the strength of its chemical bonds and the energy required to initiate thermal decomposition. While specific computational studies on the thermal degradation of this compound are not widely available, general computational chemistry principles can be applied.

Table 2: Computational Approaches to Predicting Stability of this compound

| Stability Type | Predictive Computational Method | Key Parameters Calculated |

| Photostability | Time-Dependent Density Functional Theory (TD-DFT) | Excited state energies (singlet and triplet), energy gaps, identification of reactive sites. nih.govrsc.org |

| Thermal Stability | Density Functional Theory (DFT) | Bond dissociation energies, molecular orbital analysis. |

| Crystal Stability | Molecular Dynamics (MD) | Lattice energy, simulation of molecular motion at various temperatures. |

Emerging Research Directions and Future Perspectives for C.i. Pigment Violet 1

Novel Synthesis Routes and Green Chemistry Initiatives

Traditional synthesis of xanthene dyes, the class to which C.I. Pigment Violet 1 belongs, often involves harsh conditions and hazardous solvents. In response, a significant research thrust is focused on developing more environmentally benign and efficient synthesis methods, aligning with the principles of green chemistry.

Key initiatives include:

Microwave-Assisted Synthesis: The use of microwave irradiation as a heating method has been shown to dramatically reduce reaction times and decrease the need for strong acids like H₂SO₄ in the synthesis of rhodamine derivatives. researchgate.net

Ultrasound-Assisted Reactions: Sonochemical strategies, which utilize ultrasonic irradiation, offer a sustainable technique for promoting chemical reactions. This method has been successfully used for the efficient, high-yield synthesis of functionalized xanthene derivatives, often in greener solvents like ethanol (B145695) or even water. nih.gov

Eco-Friendly Catalysts and Solvents: Researchers are exploring novel catalytic systems to improve the synthesis of the xanthene core. One such approach involves using a CuI-graphene nanocomposite as a sustainable and reusable catalyst in an ethanol-aqueous solution at room temperature. tandfonline.com Other methods employ catalysts like NH₄H₂PO₄/SiO₂ in water nih.gov or the coupling agent DMT-MM in alkaline aqueous media, avoiding volatile organic solvents. beilstein-journals.org